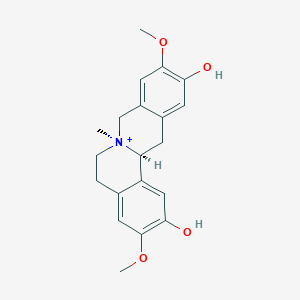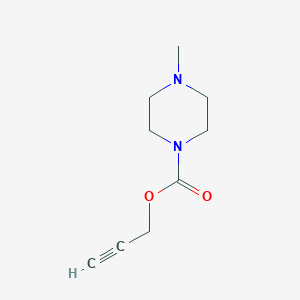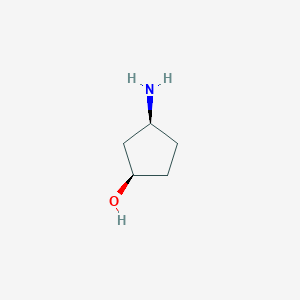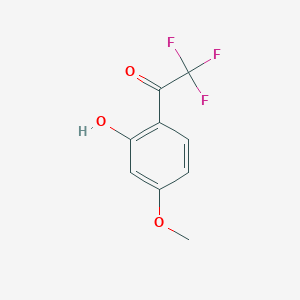
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone, also known as TFME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFME is a ketone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent for cancer.
Biochemical And Physiological Effects
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several advantages for lab experiments, including its high purity and stability, as well as its potential as a building block for the synthesis of various compounds. However, 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone, including further investigation of its mechanism of action, its potential as a therapeutic agent for cancer and other diseases, and its applications in materials science. Additionally, the synthesis of novel derivatives of 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone may lead to the development of new compounds with improved properties and potential applications.
Synthesis Methods
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been synthesized through various methods, including the reaction of 2-hydroxy-4-methoxyacetophenone with trifluoroacetic anhydride in the presence of a catalyst, and the reaction of 2-hydroxy-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base. These methods have been optimized to yield high purity 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone, which has been used in various scientific research applications.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for cancer and other diseases. In organic synthesis, 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been used as a reagent for the synthesis of various compounds, including chiral alcohols and ketones. In materials science, 2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone has been used as a building block for the synthesis of various polymers and materials.
properties
CAS RN |
123716-19-8 |
|---|---|
Product Name |
2,2,2-Trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone |
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,13H,1H3 |
InChI Key |
LWCMEGBCGPLNDE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



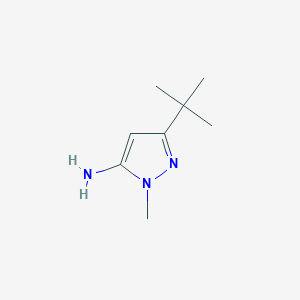
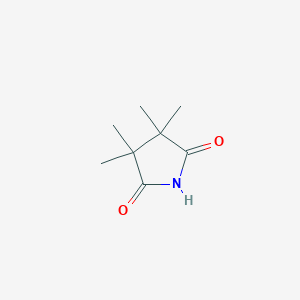
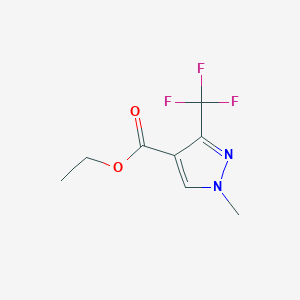
![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)
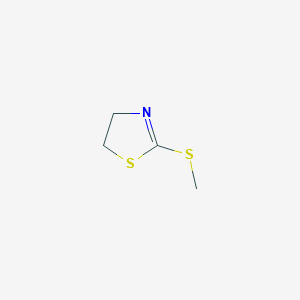
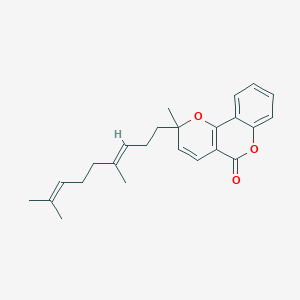
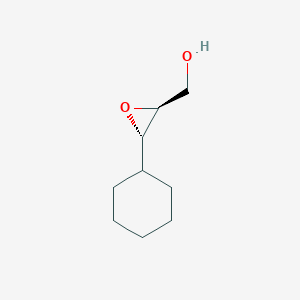
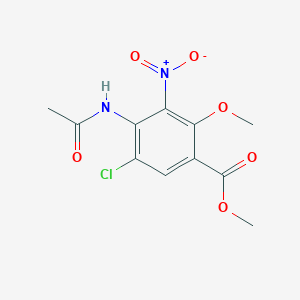
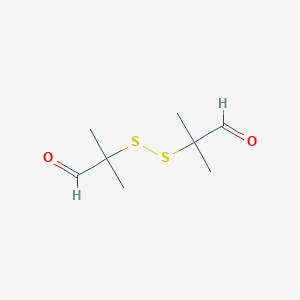
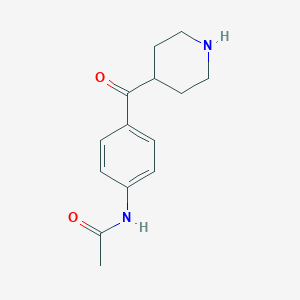
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
